![molecular formula C7H6BrClO B3016426 2-Bromo-3-chloro-5-methylphenol CAS No. 1780800-51-2](/img/structure/B3016426.png)
2-Bromo-3-chloro-5-methylphenol
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Description
2-Bromo-3-chloro-5-methylphenol is a chemical compound with the molecular formula C7H6BrClO . It is used as a reagent in chemoselective and regioselective oxybromination of phenols with dioxygen .
Synthesis Analysis
The synthesis of 2-Bromo-3-chloro-5-methylphenol can be achieved through various methods. One such method involves the bromination of p-cresol, which results in the formation of a bromodienone. This bromodienone can then rearrange to form 2-Bromo-3-chloro-5-methylphenol .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-chloro-5-methylphenol consists of a phenol ring with bromine, chlorine, and a methyl group attached to it .Chemical Reactions Analysis
2-Bromo-3-methylphenol is used as a reagent in chemoselective and regioselective oxybromination of phenols with dioxygen . This suggests that it can participate in electrophilic aromatic substitution reactions.Scientific Research Applications
ipso Halogenation
The compound is used in the study of ipso halogenation, a type of aromatic electrophilic substitution reaction that can lead to unexpected products as a result of ipso attack and subsequent reaction of the ipso intermediate . Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone–phenol rearrangement of bromodienones are some of the reactions studied .
Linker Molecule for Bioconjugation
2-Bromo-3-chloro-5-methylphenol (BrMP) acts as a linker molecule in scientific research. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules.
One Pot Selective Arylation
The compound is used in the synthesis of 2,5-bisarylthiophenes by sequential Suzuki cross coupling reaction . The molecular structure of the synthesized compounds is investigated via Density Functional Theory (DFT) and X-ray analysis .
Biological Activities
The synthesized compounds are screened for in vitro bacteria scavenging abilities . Some of the compounds showed significant antioxidant activities and good antibacterial activity against Escherichia coli .
Sonochemical Degradation
2-Bromo-3-chloro-5-methylphenol is used in the study of sonochemical degradation of 2-chloro-5methyl phenol in aqueous solution in the presence of TiO2 and H2O2 .
Synthesis of Dichloroethene Derivatives
The compound is used in the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene .
properties
IUPAC Name |
2-bromo-3-chloro-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(9)7(8)6(10)3-4/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHZRZTNPFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-5-methylphenol |
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